molecular formula C18H19N3O3 B5561958 N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide

N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B5561958
M. Wt: 325.4 g/mol
InChI Key: OHFLTMZJLVGSKF-XDHOZWIPSA-N
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Description

The study of compounds similar to "N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide" often involves exploring their synthesis, molecular structure, chemical reactions, and properties. These compounds are significant in pharmaceutical chemistry and materials science due to their diverse biological activities and potential applications.

Synthesis Analysis

Synthesis methods for related compounds typically involve condensation reactions between hydrazine derivatives and aldehydes or ketones, leading to hydrazone formation. For example, the synthesis of 4-acetamido-2-ethoxy benzoyl hydrazine from hydrazine and methyl 4-acetamido-2-ethoxybenzoate, followed by condensation with various aldehydes to yield aryl aceto nitrile derivatives, demonstrates a common synthetic route (Padaliya, Parsania, & Kalavadia, 2013).

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed through crystallographic studies. For instance, the crystal structures of certain hydrazine-thiazole derivatives were determined, showing hydrogen-bonded dimers and providing insight into the stereochemical arrangement of the molecules (Wouters, Norberg, & Guccione, 2002).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cycloadditions and carbene insertions, highlighting their reactivity and potential for further chemical modifications. An example is the synthesis of ethyl 2-(benzylidene)hydrazino-1-azaazulene-3-carboxylates, which were investigated for their cycloaddition reactions with dimethyl acetylenedicarboxylate, leading to novel triazaindenoazulene derivatives (Abe & Kakehi, 1993).

Scientific Research Applications

Ligational and Potentiometric Studies

Compounds with hydrazino components similar to N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide have been utilized in ligational and potentiometric studies. Such studies involve the investigation of copper (II) complexes with hydrazones derived from vanillin condensed with diketo hydrazide. These studies are crucial for understanding the binding behavior and stability of metal complexes, which can have implications in catalysis and material science (Shah, 2016).

Nonlinear Optical Properties

Hydrazones, closely related to the target compound, have been synthesized and their nonlinear optical properties explored. These properties are essential for the development of optical devices like limiters and switches, showcasing the potential of such compounds in enhancing optical device technology (Naseema et al., 2010).

Antimicrobial and QSAR Studies

A series of hydrazides, bearing resemblance to the query compound, displayed significant antimicrobial activity, highlighting their potential as antimicrobial agents. QSAR (Quantitative Structure-Activity Relationship) studies further underscore the impact of molecular structure on biological activity, aiding in the design of more effective antimicrobial compounds (Kumar et al., 2011).

Antiproliferative Activities

Arylidene-hydrazinyl-thiazole derivatives, sharing structural features with the compound of interest, have been synthesized and shown to possess significant antiproliferative activity against carcinoma cell lines. Such studies are fundamental in the search for new anticancer drugs, demonstrating the therapeutic potential of these compounds (Grozav et al., 2014).

Cholinesterase Inhibitory Activity

Research into triazoles derived from related chemical structures has revealed excellent cholinesterase inhibitory potential. These findings are particularly relevant to the treatment of neurological disorders such as Alzheimer's disease, showcasing the medicinal chemistry applications of these compounds (Arfan et al., 2018).

properties

IUPAC Name

N-(4-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-3-24-16-10-8-15(9-11-16)20-17(22)18(23)21-19-12-14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFLTMZJLVGSKF-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide

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